

Thieno[3,2-b]pyridine: A Privileged Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: **Thieno[3,2-b]pyridine**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The **thieno[3,2-b]pyridine** core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This scaffold is considered a "privileged" structure, as it has demonstrated the ability to bind to a variety of biological targets with high affinity and selectivity. This technical guide provides a comprehensive overview of the **thieno[3,2-b]pyridine** core, including its structure, properties, synthesis, and its burgeoning role in the development of novel therapeutics.

Core Structure and Physicochemical Properties

The **thieno[3,2-b]pyridine** scaffold consists of a thiophene ring fused to a pyridine ring. This fusion imparts a unique electronic and steric profile, making it an attractive framework for designing molecules that can interact with diverse protein targets.

Table 1: Physicochemical Properties of **Thieno[3,2-b]pyridine** and Representative Derivatives

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/cm³)	logP
Thieno[3,2-b]pyridine	C ₇ H ₅ NS	135.19	236.5 ± 13.0 at 760 mmHg[1]	1.3 ± 0.1[1]	2.1[2]
2-Chlorothieno[3,2-b]pyridine	C ₇ H ₄ ClNS	169.63	-	-	-
3-Aminothieno[3,2-b]pyridine	C ₇ H ₆ N ₂ S	150.20	-	-	1.88

Table 2: Spectroscopic Data for **Thieno[3,2-b]pyridine**

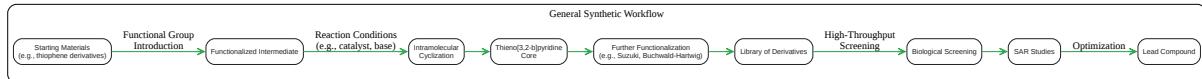
Spectroscopy	Key Peaks/Signals
¹ H NMR (CDCl ₃)	δ 8.81 (dd, J = 4.4, 1.6 Hz, 1H, H-5), 8.24 (dd, J = 8.4, 1.6 Hz, 1H, H-7), 7.40 (dd, J = 8.4, 4.4 Hz, 1H, H-6), 7.50 (d, J = 5.2 Hz, 1H, H-2), 7.10 (d, J = 5.2 Hz, 1H, H-3)
¹³ C NMR (CDCl ₃)	δ 150.1, 145.2, 131.9, 129.3, 125.0, 122.1, 118.9
IR (KBr, cm ⁻¹)	3050, 1580, 1450, 1400, 1280, 830, 750
Mass Spectrum (EI)	m/z 135 (M ⁺), 108, 82

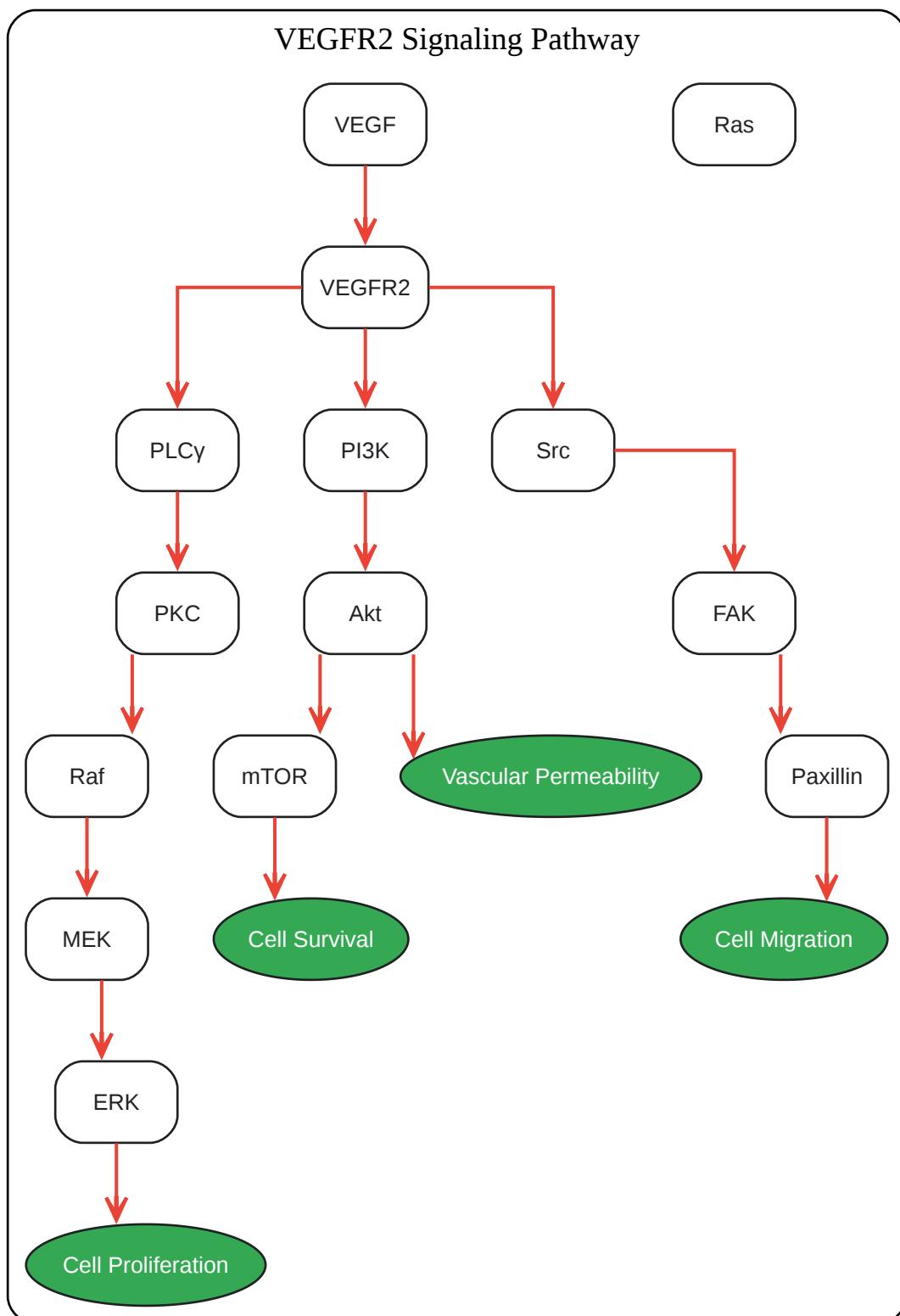
Synthesis of the Thieno[3,2-b]pyridine Core

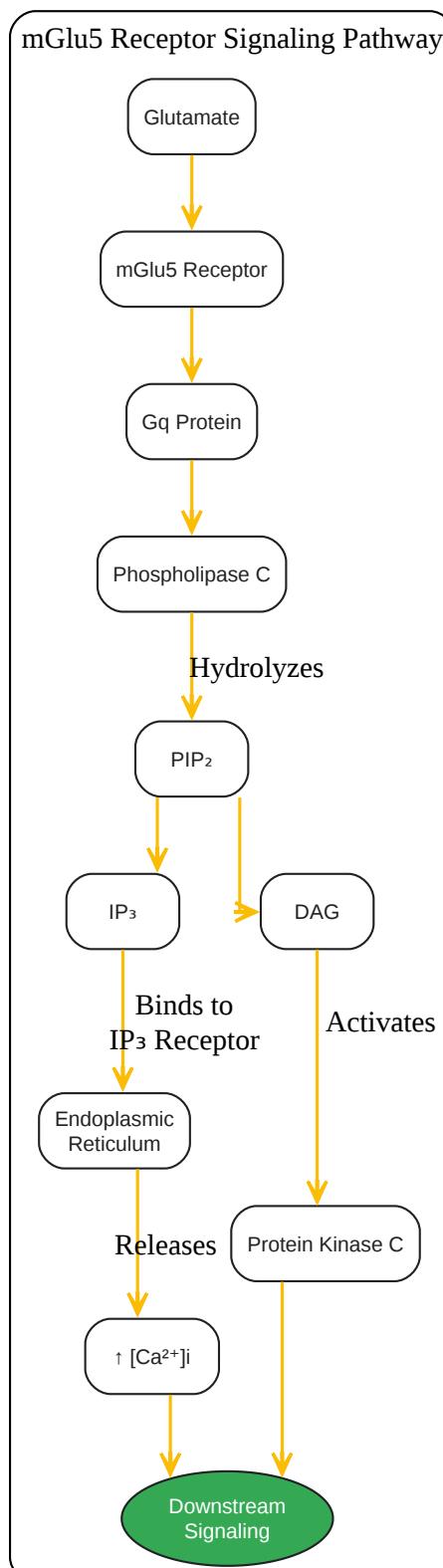
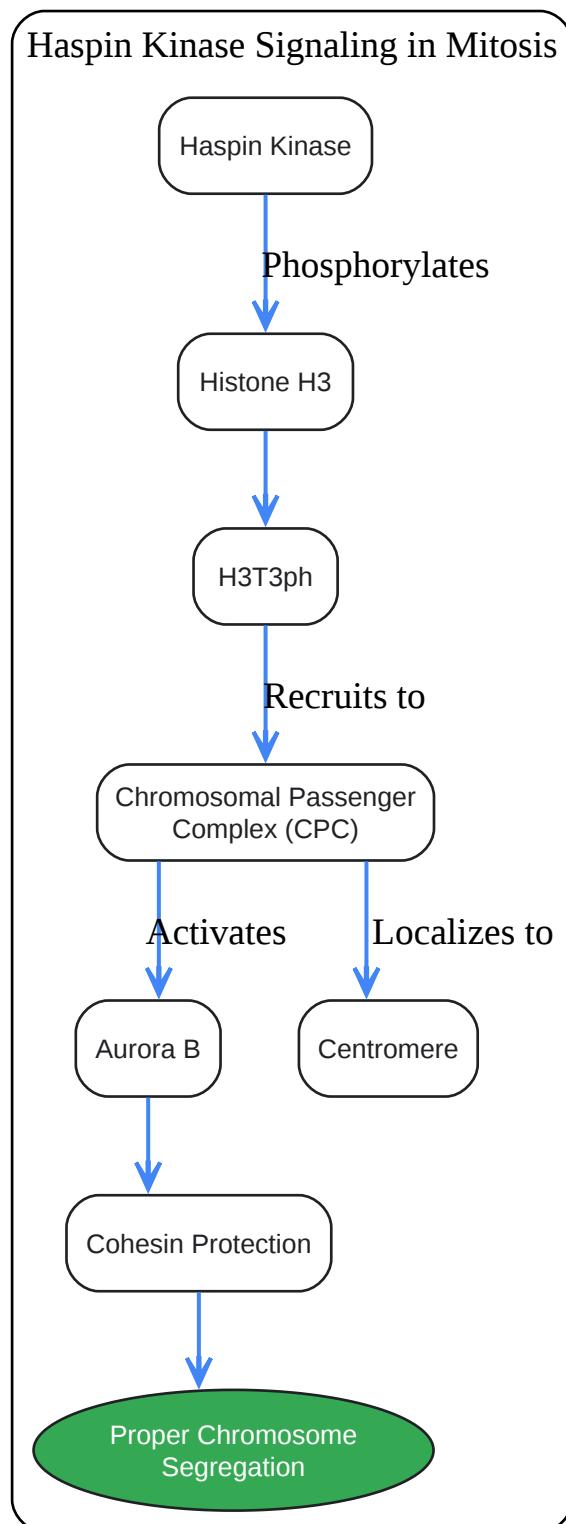
Several synthetic strategies have been developed to construct the **thieno[3,2-b]pyridine** scaffold. The choice of method often depends on the desired substitution pattern. Key approaches include intramolecular cyclization reactions, Friedländer annulation, and Gewald-type reactions.

Intramolecular Cyclization

Intramolecular cyclization is a common and effective method for the synthesis of the **thieno[3,2-b]pyridine** core. This can be achieved through various strategies, including palladium-catalyzed couplings followed by cyclization.^[3]







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References

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- 3. researchgate.net [researchgate.net]
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